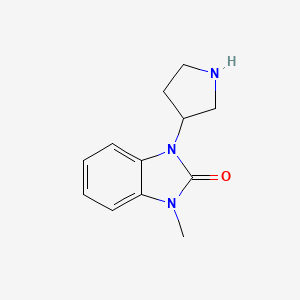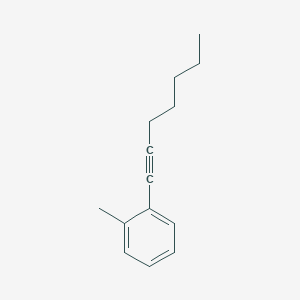
Benzene, 1-(1-heptynyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-heptynyl)-2-methyl-: is an organic compound with the molecular formula C15H20 It is a derivative of benzene, where a heptynyl group and a methyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynyl)-2-methyl- typically involves the alkylation of benzene with 1-heptyne. This reaction can be catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Benzene, 1-(1-heptynyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-(1-heptynyl)-2-methyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4, HNO3).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
- Halogens (Cl2, Br2)
- Acids (H2SO4, HNO3)
- Oxidizing agents (KMnO4, CrO3)
- Reducing agents (H2, Pd/C)
Major Products:
- Halogenated derivatives
- Carboxylic acids
- Ketones
- Reduced alkenes or alkanes
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(1-heptynyl)-2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of alkyl-substituted benzene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: While not widely used in medicine, derivatives of Benzene, 1-(1-heptynyl)-2-methyl- could be explored for their potential pharmacological properties. Research may focus on their effects on cellular pathways and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-heptynyl)-2-methyl- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The heptynyl group can participate in reactions that modify the benzene ring, leading to the formation of various derivatives. These reactions often involve the formation of cationic intermediates, which then undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(1-heptynyl)-4-methyl-
- 1-Phenyl-1-heptyne
Comparison: Benzene, 1-(1-heptynyl)-2-methyl- is unique due to the position of the heptynyl and methyl groups on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of the methyl group in the ortho position relative to the heptynyl group can influence the compound’s electrophilic aromatic substitution reactions, making it distinct from its para-substituted counterpart .
Eigenschaften
CAS-Nummer |
64146-63-0 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-hept-1-ynyl-2-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
KIRBDEGMAYAQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


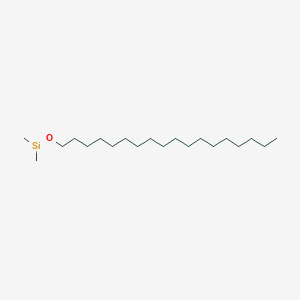
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)


![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

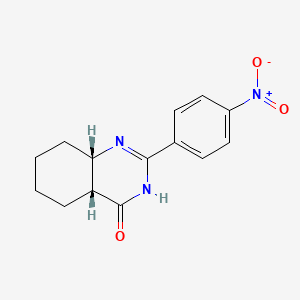
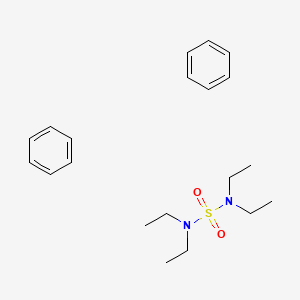
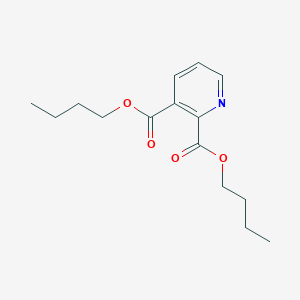
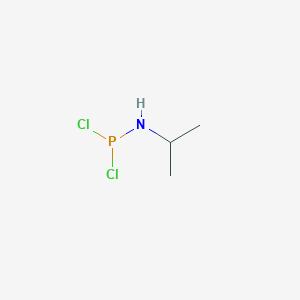
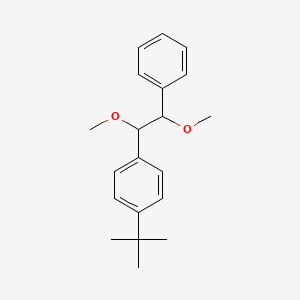

![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)
